molecular formula C12H18N2O2 B14869487 methyl 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoate

methyl 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoate

Cat. No.: B14869487
M. Wt: 222.28 g/mol
InChI Key: YBYQDLGCTRUAEL-UHFFFAOYSA-N
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Description

Methyl 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopentyl hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate α,β-unsaturated ester to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of methyl 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and the functional groups present on the pyrazole ring .

Comparison with Similar Compounds

  • Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
  • 5-Amino-pyrazoles

Comparison: Methyl 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoate is unique due to the presence of the cyclopentyl group, which can influence its reactivity and biological activity. Compared to other pyrazole derivatives, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoate

InChI

InChI=1S/C12H18N2O2/c1-16-11(15)7-6-10-8-13-14-12(10)9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,13,14)

InChI Key

YBYQDLGCTRUAEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(NN=C1)C2CCCC2

Origin of Product

United States

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